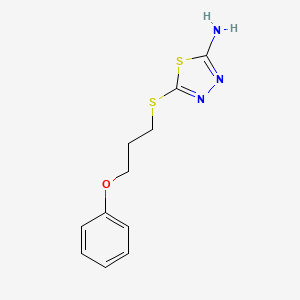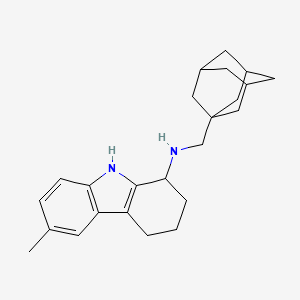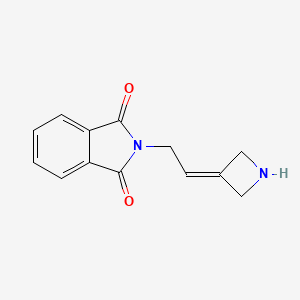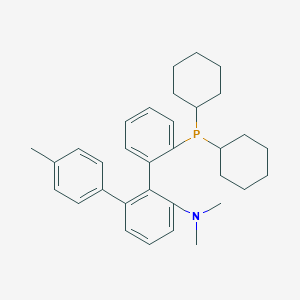
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is a complex organic compound that features a phosphine group attached to a biphenyl structure. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline typically involves metal-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coupling reactions can produce various biaryl compounds.
科学的研究の応用
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
作用機序
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline primarily involves its role as a ligand in catalysis. The phosphine group coordinates with metal centers, facilitating various catalytic processes. The biphenyl structure provides steric and electronic properties that enhance the stability and reactivity of the metal-ligand complex .
類似化合物との比較
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in catalysis.
2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl: Known for its use in similar catalytic applications.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
特性
分子式 |
C33H42NP |
|---|---|
分子量 |
483.7 g/mol |
IUPAC名 |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-21-23-26(24-22-25)29-18-12-19-31(34(2)3)33(29)30-17-10-11-20-32(30)35(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h10-12,17-24,27-28H,4-9,13-16H2,1-3H3 |
InChIキー |
UOIZRTZOLRJXPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


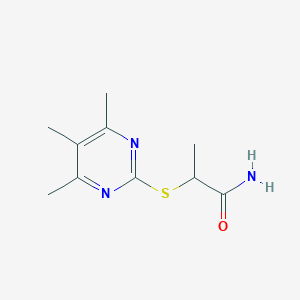
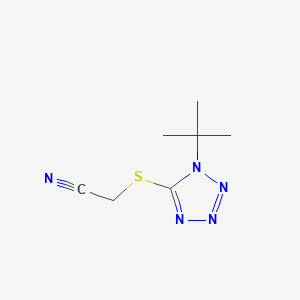

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
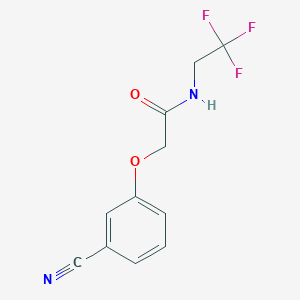
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

